molecular formula C10H9NO B13089988 (R)-Chroman-2-carbonitrile

(R)-Chroman-2-carbonitrile

Cat. No.: B13089988
M. Wt: 159.18 g/mol
InChI Key: PSODBWOLLYALSQ-SECBINFHSA-N
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Description

®-Chroman-2-carbonitrile is a chiral organic compound that belongs to the class of chromans Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Chroman-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and malononitrile.

    Cyclization Reaction: The key step involves the cyclization of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, to form the chroman ring.

    Chiral Resolution: The racemic mixture of chroman-2-carbonitrile can be resolved into its enantiomers using chiral chromatography or by employing chiral auxiliaries during the synthesis.

Industrial Production Methods: Industrial production of ®-Chroman-2-carbonitrile may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: ®-Chroman-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chroman-2-carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the nitrile group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products:

    Oxidation: Chroman-2-carboxylic acid.

    Reduction: ®-Chroman-2-amine.

    Substitution: Halogenated chroman derivatives.

Scientific Research Applications

®-Chroman-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in asymmetric catalysis.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of ®-Chroman-2-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell survival and apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

    (S)-Chroman-2-carbonitrile: The enantiomer of ®-Chroman-2-carbonitrile, which may exhibit different biological activities.

    Chroman-2-carboxylic acid: An oxidized derivative with distinct chemical properties.

    Chroman-2-amine:

Uniqueness: ®-Chroman-2-carbonitrile is unique due to its chiral nature and the specific biological activities associated with the ®-enantiomer. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-3,4-dihydro-2H-chromene-2-carbonitrile

InChI

InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m1/s1

InChI Key

PSODBWOLLYALSQ-SECBINFHSA-N

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1C#N

Canonical SMILES

C1CC2=CC=CC=C2OC1C#N

Origin of Product

United States

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